molecular formula C9H9F2NS B1469041 2-(2,5-Difluorophenyl)thiazolidine CAS No. 1249734-35-7

2-(2,5-Difluorophenyl)thiazolidine

Cat. No. B1469041
CAS RN: 1249734-35-7
M. Wt: 201.24 g/mol
InChI Key: SCKGWYLNRADUMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of “2-(2,5-Difluorophenyl)thiazolidine” is C9H9F2NS . The average mass is 201.236 Da and the monoisotopic mass is 201.042374 Da .


Chemical Reactions Analysis

Reactions involving 1,2-aminothiols are especially interesting because they are naturally present in proteins as N-terminal cysteine. The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

Scientific Research Applications

Anti-inflammatory Potential

Thiazolidinones, including derivatives similar to 2-(2,5-Difluorophenyl)thiazolidine, have been synthesized and demonstrated significant anti-inflammatory activities. For instance, one study focused on a novel 5-benzilidene thiazolidinone, investigating its potential in pre-clinical anti-inflammatory studies, highlighting the promising therapeutic applications of thiazolidinones in managing inflammation (Uchôa et al., 2009).

Anticancer Activity

Several thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating the potential of thiazolidinone scaffolds in cancer therapy. This includes compounds exhibiting potent antiproliferative effects on carcinoma cell lines, underscoring the importance of the thiazolidinone moiety in developing new anticancer agents (Chandrappa et al., 2008).

Antimicrobial and Antifungal Effects

Thiazolidinone derivatives have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating considerable efficacy against various bacterial and fungal strains. This includes novel thiazolidin-4-ones with promising antibacterial and antifungal properties, highlighting their potential as therapeutic agents in combating microbial infections (Adem et al., 2022).

Antioxidant Properties

Thiazolidinones have been investigated for their antioxidant capabilities, with some derivatives showing significant radical scavenging capacities. This includes the evaluation of thiazolidine-2,4-dione derivatives for their effects on superoxide anion formation and DPPH stable free radical scavenging, suggesting their utility as antioxidants in various therapeutic contexts (Bozdağ‐Dündar et al., 2009).

Corrosion Inhibition

In addition to biomedical applications, thiazolidinedione derivatives have also been explored as corrosion inhibitors for metals in acidic solutions, demonstrating their versatility and potential in industrial applications. This includes studies on thiazolidinedione compounds as effective inhibitors for mild steel corrosion, showcasing their practical utility beyond pharmacological uses (Yadav et al., 2015).

Future Directions

Thiazolidinediones, including “2-(2,5-Difluorophenyl)thiazolidine”, have been shown to exhibit biological action towards a vast range of targets interesting to medicinal chemists . Future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

Biochemical Analysis

Biochemical Properties

2-(2,5-Difluorophenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, antidiabetic, and anticancer activities . The interactions of this compound with enzymes such as DPP-4, PTP-1B, and α-glucosidase are particularly noteworthy . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can affect glucose metabolism in diabetic cells by enhancing insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to peroxisome proliferator-activated receptor γ (PPARγ), which plays a role in regulating glucose and lipid metabolism . The binding interactions often involve hydrogen bonds and π-bonding interactions with specific amino acid residues in the target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function need to be carefully monitored. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as improved glucose metabolism and reduced tumor growth . At higher doses, it can cause toxic or adverse effects, including liver dysfunction and other organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose and lipid metabolism . For example, it has been shown to modulate the activity of α-glucosidase, an enzyme involved in carbohydrate digestion . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can localize to various cellular compartments, where it exerts its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

properties

IUPAC Name

2-(2,5-difluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NS/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKGWYLNRADUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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